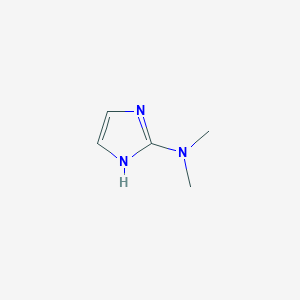![molecular formula C19H17NO B14634821 4-[(4-Butoxyphenyl)ethynyl]benzonitrile CAS No. 56982-39-9](/img/structure/B14634821.png)
4-[(4-Butoxyphenyl)ethynyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Butoxyphenyl)ethynyl]benzonitrile is an organic compound with the molecular formula C18H17NO It is a derivative of benzonitrile, featuring a butoxyphenyl group and an ethynyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Butoxyphenyl)ethynyl]benzonitrile typically involves the coupling of 4-butoxyphenylacetylene with 4-bromobenzonitrile. The reaction is often catalyzed by palladium-based catalysts under an inert atmosphere. The general reaction conditions include:
Catalyst: Palladium(II) acetate (Pd(OAc)2)
Ligand: Triphenylphosphine (PPh3)
Base: Potassium carbonate (K2CO3)
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Butoxyphenyl)ethynyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
4-[(4-Butoxyphenyl)ethynyl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4-[(4-Butoxyphenyl)ethynyl]benzonitrile is primarily related to its ability to interact with specific molecular targets. The ethynyl and nitrile groups can participate in various chemical interactions, including hydrogen bonding and π-π stacking. These interactions can influence the compound’s binding affinity and selectivity towards biological targets, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethynylbenzonitrile: Lacks the butoxyphenyl group, making it less hydrophobic and potentially less bioactive.
4-Butoxybenzonitrile: Lacks the ethynyl linkage, which may reduce its reactivity and versatility in chemical synthesis.
4-[(4-Methoxyphenyl)ethynyl]benzonitrile: Similar structure but with a methoxy group instead of a butoxy group, which can influence its solubility and reactivity.
Uniqueness
4-[(4-Butoxyphenyl)ethynyl]benzonitrile is unique due to the presence of both the butoxyphenyl group and the ethynyl linkage. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and enhanced reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
56982-39-9 |
|---|---|
Formule moléculaire |
C19H17NO |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
4-[2-(4-butoxyphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C19H17NO/c1-2-3-14-21-19-12-10-17(11-13-19)5-4-16-6-8-18(15-20)9-7-16/h6-13H,2-3,14H2,1H3 |
Clé InChI |
SBHMDQYPBSUQMN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


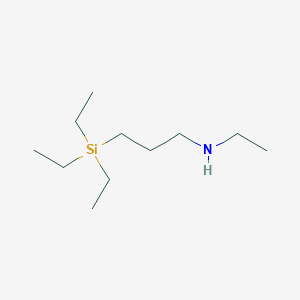
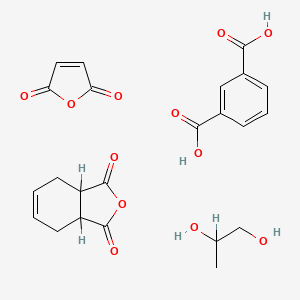
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634750.png)
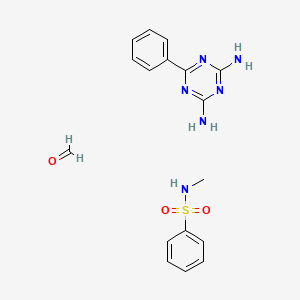
![1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene](/img/structure/B14634772.png)
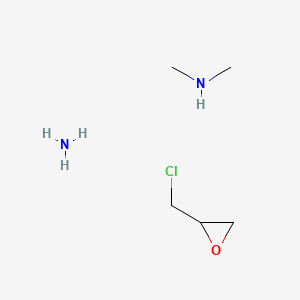


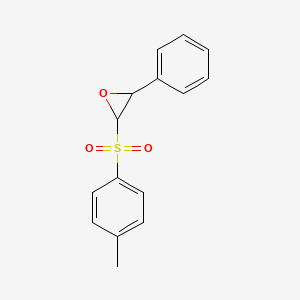
![(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14634798.png)
![Thieno[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14634814.png)
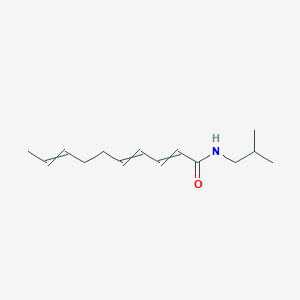
![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)
